molecular formula C26H27Cl2N5O2 B1683963 PD0166285 CAS No. 185039-89-8

PD0166285

Numéro de catalogue: B1683963
Numéro CAS: 185039-89-8
Poids moléculaire: 512.4 g/mol
Clé InChI: IFPPYSWJNWHOLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PD0166285 est un composé chimique connu pour son rôle d’inhibiteur de la kinase WEE1, un régulateur clé du cycle cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de PD0166285 implique plusieurs étapes, commençant généralement par la préparation de composés intermédiaires qui sont ensuite mis en réaction dans des conditions spécifiques pour produire le produit final. La voie de synthèse exacte peut varier, mais elle comprend généralement les étapes suivantes :

    Formation de composés intermédiaires : Les étapes initiales impliquent souvent la préparation d’intermédiaires clés par le biais de réactions telles que la nitration, la réduction et la cyclisation.

    Réactions de couplage : Ces intermédiaires sont ensuite soumis à des réactions de couplage, souvent impliquant des réactifs comme des catalyseurs au palladium, pour former la structure de base de this compound.

    Modifications finales : Les étapes finales consistent généralement en des modifications pour introduire des groupes fonctionnels spécifiques, améliorant l’activité et la spécificité du composé.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques telles que la chimie en flux continu et la synthèse automatisée sont souvent utilisées pour atteindre ces objectifs.

Analyse Des Réactions Chimiques

Cell Cycle Regulation

  • G2/M Phase Transition : PD0166285 disrupts the G2 checkpoint by inhibiting the phosphorylation of cdc2 at Tyr-15, thereby allowing cells to bypass this critical regulatory point and enter mitosis despite DNA damage .

  • Induction of Apoptosis : Studies have shown that treatment with this compound results in increased levels of γ-H2AX, a marker for DNA damage, indicating a heightened apoptotic response in various cancer cell lines .

  • Research Findings

Numerous studies have explored the effects of this compound on different cancer types. The following table summarizes key findings from recent research:

StudyCancer TypeIC50 (nM)MechanismKey Findings
Melanoma500Wee1 inhibitionInduces apoptosis via G2 checkpoint abrogation
Lung Squamous Cell Carcinoma234 - 694Sensitizes to cisplatinEnhances clinical outcomes through Rad51 modulation
Esophageal Squamous Cell Carcinoma200 - 600Inhibits PKMYT1 and Rad51Attenuates DNA repair mechanisms
LeukemiaNot specifiedHDAC11 expression modulationShows potential anti-leukemia effects

Sensitization to Chemotherapy

Research indicates that this compound enhances the efficacy of traditional chemotherapy agents like cisplatin by sensitizing tumor cells to their effects. This combination therapy leads to improved clinical outcomes, particularly in tumors with compromised DNA repair mechanisms .

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits tumor growth in mouse models when used alone or in combination with radiation therapy. The compound's ability to induce mitotic catastrophe further supports its potential as a therapeutic agent in oncology .

This compound represents a novel approach to cancer treatment through its inhibition of Wee1 kinase and subsequent modulation of cell cycle dynamics. Its ability to sensitize cancer cells to chemotherapy and radiation therapy highlights its potential as an effective therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.

  • Future Directions

Further investigations are necessary to explore the long-term effects and optimal dosing strategies for this compound in various cancer types. Additionally, understanding the molecular interactions between this compound and other cellular pathways will be crucial for developing combination therapies that maximize therapeutic efficacy while minimizing adverse effects.

This comprehensive analysis underscores the significance of this compound in cancer research and therapy, paving the way for future advancements in targeted cancer treatments.

Applications De Recherche Scientifique

Lung Squamous Cell Carcinoma (LUSC)

  • Study Findings : Research demonstrated that PD0166285 sensitizes LUSC cells to cisplatin by modulating DNA damage response pathways through Rad51 and Stat1 pathways. The combination treatment led to significant apoptosis and reduced tumor growth in vitro .
  • Clinical Implications : The findings suggest that this compound could be used as a combinatory therapeutic agent alongside traditional chemotherapy agents to improve outcomes for patients with LUSC.

Esophageal Squamous Cell Carcinoma (ESCC)

  • Effectiveness : this compound has shown promise in enhancing the effects of radiotherapy on ESCC cells by inhibiting Wee1 and PKMYT1. This dual inhibition results in heightened susceptibility to radiation-induced cell death .
  • Case Study : In vitro studies indicated that ESCC cells treated with this compound exhibited increased apoptosis rates when subjected to radiation compared to control groups.

Other Cancer Types

  • Melanoma : In B16 mouse melanoma cells, this compound was found to inhibit radiation-induced cdc2 phosphorylation, thus promoting cell death under radiation exposure .
  • Leukemia : Preliminary studies suggest that this compound may also have anti-leukemic effects, although further research is needed to elucidate its mechanisms and efficacy in this context .

Data Summary

The following table summarizes key findings from various studies on this compound:

Cancer Type Mechanism Outcome Reference
Lung Squamous Cell CarcinomaWee1 inhibition, sensitization to cisplatinIncreased apoptosis, reduced tumor growth
Esophageal Squamous Cell CarcinomaDual inhibition of Wee1 and PKMYT1Enhanced radiation sensitivity
MelanomaInhibition of cdc2 phosphorylationIncreased cell death under radiation
LeukemiaPotential anti-leukemic effectsNeeds further investigation

Mécanisme D'action

PD0166285 exerce ses effets principalement en inhibant la kinase WEE1, qui joue un rôle crucial dans la régulation du cycle cellulaire. En inhibant WEE1, this compound perturbe le point de contrôle G2/M, empêchant les cellules de réparer les dommages à l’ADN avant la mitose. Cela conduit à une sensibilité accrue des cellules cancéreuses aux agents dommageables pour l’ADN comme la radiothérapie et la chimiothérapie .

Comparaison Avec Des Composés Similaires

PD0166285 est unique dans sa spécificité et sa puissance en tant qu’inhibiteur de WEE1. Des composés similaires incluent :

    MK-1775 : Un autre inhibiteur de WEE1 avec des applications similaires en thérapie anticancéreuse.

    AZD1775 : Connu pour son utilisation en association avec d’autres agents chimiothérapeutiques.

    PD407824 : Un composé apparenté ayant des effets inhibiteurs sur WEE1 et d’autres kinases.

This compound se distingue par sa haute spécificité et son efficacité à sensibiliser les cellules cancéreuses au traitement, ce qui en fait un outil précieux dans la recherche et la thérapie anticancéreuses .

Activité Biologique

PD0166285 is a potent inhibitor of the Wee1 kinase, a critical regulator of the cell cycle, particularly in the G2/M transition. This compound has garnered attention for its potential as an anti-cancer therapeutic due to its ability to induce cell cycle arrest and promote apoptosis in various cancer cell lines. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily by inhibiting the activity of Wee1 kinase, which phosphorylates cyclin-dependent kinase 1 (CDK1) at Tyr-15, preventing premature entry into mitosis. By blocking this phosphorylation, this compound allows cells to bypass the G2 checkpoint and enter mitosis even in the presence of DNA damage, leading to mitotic catastrophe and cell death.

Key Findings:

  • Cell Cycle Regulation : this compound induces G2/M phase arrest in various cancer cell lines, including lung squamous cell carcinoma (LUSC) and esophageal squamous cell carcinoma (ESCC) .
  • Apoptosis Induction : The compound has been shown to increase apoptosis rates when used alone or in combination with other chemotherapeutic agents like cisplatin .
  • Rad51 Pathway Involvement : this compound modulates DNA damage response pathways through Rad51, enhancing the apoptotic response in tumor cells .

Case Studies and Experimental Data

  • Cell Lines Tested : Various cancer cell lines have been evaluated for their response to this compound, including:
    • B16 mouse melanoma
    • Lung squamous carcinoma (NCI-H226, NCI-H520)
    • Esophageal squamous carcinoma (KYSE150, TE1)
  • Concentration and Exposure : Most studies utilized concentrations ranging from 0.5 μM to 800 nM over exposure periods of 2 to 48 hours. Notably:
    • A concentration of 0.5 μM was effective in inducing G0/G1 arrest in B16 cells within 4 hours .
    • In LUSC cells, IC50 values for this compound ranged from 641 nM to 1204 nM .
  • Clonogenic Assays : Clonogenic assays demonstrated that this compound significantly reduced colony formation in treated cells compared to controls, highlighting its anti-proliferative effects .

Data Tables

Cell Line IC50 (nM) Effect on Cell Cycle Apoptosis Induction
B16 Mouse Melanoma500G0/G1 ArrestYes
NCI-H226 (LUSC)641-1204G2/M ArrestEnhanced with Cisplatin
KYSE150 (ESCC)VariesG2/M ArrestYes

Propriétés

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPYSWJNWHOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019043
Record name 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-89-8
Record name 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.155 g (0.40 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 37, 0.167 g (0.80 mmol) of 4-(2-diethylaminoethoxy)aniline and 1 mL of (2-methoxyethyl)ether (bp 162° C.) was heated with stirring in a 150° C. oil bath. All solid gradually dissolved over a period of 10 minutes. The solution was heated another 10 minutes and cooled to 100° C. Water was added dropwise until slight turbidity. The crystals that separated on inducement were filtered, washed with 0.5 mL of ether and 2 mL of water, and dried; wt 0.105 g. Purification was effected by chromatography eluting with chloroform, then ethyl acetate and finally 10% methanol/chloroform to obtain fraction with pure product. The eluent was evaporated to dryness. The remaining amorphous solid was dissolved in 1 mL of warm ethyl acetate. The crystals that separated on inducement were filtered and washed sparingly with ethyl acetate and ether; wt 0.042 g; mp 141°-143° C.
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD0166285
Reactant of Route 2
Reactant of Route 2
PD0166285
Reactant of Route 3
Reactant of Route 3
PD0166285
Reactant of Route 4
Reactant of Route 4
PD0166285
Reactant of Route 5
Reactant of Route 5
PD0166285
Reactant of Route 6
Reactant of Route 6
PD0166285

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.